(S)-(4,4',5,5',6,6'-Hexamethoxybiphenyl-2,2'-diyl)bis(di-p-tolylphosphine)
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Overview
Description
(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its structure consists of a biphenyl core with six methoxy groups and two di-p-tolylphosphine groups attached, providing both steric and electronic properties that enhance its catalytic performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of Di-p-tolylphosphine Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can coordinate with transition metals to form metal-phosphine complexes, which are crucial in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Coordination: Transition metals like palladium, platinum, and rhodium.
Major Products
Phosphine Oxides: Formed through oxidation.
Substituted Derivatives: Formed through nucleophilic substitution.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Scientific Research Applications
(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mimetics and the development of bioactive molecules.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which (S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) exerts its effects involves its ability to coordinate with transition metals, forming metal-phosphine complexes. These complexes act as catalysts in various reactions, enhancing reaction rates and selectivity. The steric and electronic properties of the ligand influence the reactivity and stability of the metal center, thereby affecting the overall catalytic performance .
Comparison with Similar Compounds
Similar Compounds
- (S)-2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-tetramethoxybiphenyl
- (S)-2,2’-Bis(di-p-tolylphosphino)-4,4’,6,6’-dimethoxybiphenyl
Uniqueness
(S)-(4,4’,5,5’,6,6’-Hexamethoxybiphenyl-2,2’-diyl)bis(di-p-tolylphosphine) is unique due to its six methoxy groups, which provide enhanced steric hindrance and electronic properties compared to similar compounds with fewer methoxy groups. This results in improved catalytic performance and selectivity in asymmetric synthesis .
Properties
IUPAC Name |
[2-[6-bis(4-methylphenyl)phosphanyl-2,3,4-trimethoxyphenyl]-3,4,5-trimethoxyphenyl]-bis(4-methylphenyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48O6P2/c1-29-11-19-33(20-12-29)53(34-21-13-30(2)14-22-34)39-27-37(47-5)43(49-7)45(51-9)41(39)42-40(28-38(48-6)44(50-8)46(42)52-10)54(35-23-15-31(3)16-24-35)36-25-17-32(4)18-26-36/h11-28H,1-10H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQKPLUTJKBBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C(=C(C(=C3)OC)OC)OC)C4=C(C=C(C(=C4OC)OC)OC)P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O6P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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